molecular formula C11H15NO3 B8186411 (R)-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol

(R)-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol

Cat. No.: B8186411
M. Wt: 209.24 g/mol
InChI Key: JZNYYUIEDIOJRD-SSDOTTSWSA-N
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Description

®-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol is a chiral compound known for its psychoactive properties. It is structurally related to other phenethylamines and is often studied for its potential effects on the central nervous system. This compound features a benzo[1,3]dioxole ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol typically involves several key steps:

    Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Propyl Side Chain: The propyl side chain with a methylamino group is introduced via alkylation reactions. This often involves the use of alkyl halides and amines in the presence of a base.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with chiral acids.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the chiral resolution process. Catalytic methods and continuous flow reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the methylamino group to a primary amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[1,3]dioxole ring, particularly at positions ortho or para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium methoxide (NaOMe) can be employed.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion to primary amines.

    Substitution: Various substituted benzo[1,3]dioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol is used as a model compound to study the reactivity of phenethylamines and their derivatives. It serves as a reference for developing new synthetic methodologies and understanding reaction mechanisms.

Biology

Biologically, this compound is studied for its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. It is used in research to explore the effects of psychoactive substances on brain function and behavior.

Medicine

In medicine, ®-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol is investigated for its potential therapeutic applications, including its use as an antidepressant or anxiolytic agent. Its effects on mood and cognition are of particular interest.

Industry

Industrially, this compound can be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol involves its interaction with central nervous system receptors. It primarily targets serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmitter release and signaling. This interaction results in changes in mood, perception, and cognition.

Comparison with Similar Compounds

Similar Compounds

    (S)-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol: The enantiomer of the compound, which may have different pharmacological properties.

    3,4-Methylenedioxyamphetamine (MDA): A structurally similar compound with psychoactive effects.

    3,4-Methylenedioxymethamphetamine (MDMA): Another related compound known for its empathogenic and stimulant properties.

Uniqueness

®-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol is unique due to its specific chiral configuration, which can result in distinct pharmacological effects compared to its enantiomer or other similar compounds. Its interaction with serotonin receptors is particularly notable, making it a valuable compound for studying the effects of chiral psychoactive substances.

Properties

IUPAC Name

6-[(2R)-2-(methylamino)propyl]-1,3-benzodioxol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(12-2)3-8-4-9(13)11-10(5-8)14-6-15-11/h4-5,7,12-13H,3,6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNYYUIEDIOJRD-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C2C(=C1)OCO2)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C2C(=C1)OCO2)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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